N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine
Overview
Description
N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine: is a versatile organosilane compound with the molecular formula C10H26N2O2Si and a molecular weight of 234.41 g/mol . This compound is known for its unique structure, which combines an amine group with a diethoxymethylsilyl group linked by a propyl chain. It is commonly used in scientific research for surface modifications, adhesion enhancements, and crosslinking reactions.
Mechanism of Action
- The primary target of N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine is not well-documented in the literature. However, it is commonly used as a catalyst in various chemical reactions . As a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing corrosion .
Target of Action
Biochemical Analysis
Biochemical Properties
N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with metal ions, which can influence enzymatic activities. For instance, it can act as a ligand for metal ions, facilitating the catalytic activities of metalloenzymes. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of signaling proteins and receptors. This compound has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to changes in their conformation and activity. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzymatic activities or improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of cellular homeostasis. It is crucial to determine the optimal dosage range to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical processes. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. The distribution of the compound within different cellular compartments can affect its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, this compound may localize to the cytoplasm or other organelles, where it can interact with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylenediamine under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product . The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Upon exposure to moisture, the ethoxy groups on the silane moiety undergo hydrolysis, releasing ethanol and forming silanol groups. These silanol groups can then condense with themselves or with other hydroxyl-containing molecules to form siloxane bonds.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Condensation: Hydroxyl-containing surfaces.
Amination: Epoxides, isocyanates, carboxylic acids.
Major Products Formed:
Hydrolysis: Silanol groups and ethanol.
Condensation: Siloxane bonds.
Amination: Covalent bonds with functionalized surfaces.
Scientific Research Applications
Chemistry: N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine is widely used in surface modification techniques to enhance the adhesion properties of materials. It is also employed in the synthesis of hybrid organic-inorganic materials and as a coupling agent in various chemical reactions.
Biology and Medicine: In biological research, this compound is used to functionalize surfaces for cell culture applications, improving cell adhesion and proliferation. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the adhesion properties of materials makes it valuable in the manufacturing of composite materials and electronic devices.
Comparison with Similar Compounds
- N-(3-(Dimethoxymethylsilyl)propyl)ethylenediamine
- Gamma-aminopropyltriethoxysilane
Comparison: N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine is unique due to its combination of an amine group and a diethoxymethylsilyl group linked by a propyl chain. This structure provides it with bifunctional properties, allowing it to participate in various chemical reactions and making it valuable for surface modifications and adhesion enhancements. Similar compounds, such as N-(3-(Dimethoxymethylsilyl)propyl)ethylenediamine and gamma-aminopropyltriethoxysilane, also possess silane groups but differ in their specific functional groups and reactivity.
Properties
IUPAC Name |
N'-[3-[diethoxy(methyl)silyl]propyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2O2Si/c1-4-13-15(3,14-5-2)10-6-8-12-9-7-11/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBPOJLDZXHVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCNCCN)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228100 | |
Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70240-34-5 | |
Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70240-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-(Diethoxymethylsilyl)propyl)ethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070240345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-β-(Aminoethyl)-γ-aminopropylmethyldiethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801228100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(diethoxymethylsilyl)propyl]ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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